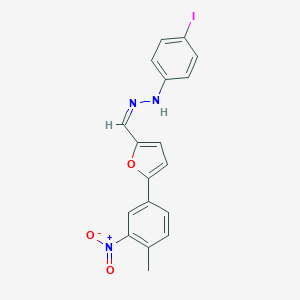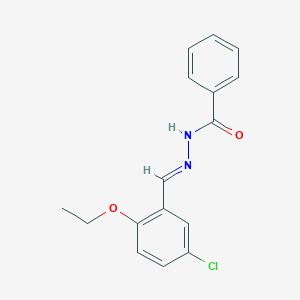![molecular formula C25H27N3O7S2 B298270 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B298270.png)
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, also known as MNSA, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is not fully understood. However, it is believed to inhibit the activity of COX-2 through the binding of its sulfonamide group to the active site of the enzyme. This, in turn, reduces the production of prostaglandins, which are responsible for the inflammatory response. 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has also been reported to induce apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. Moreover, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. In addition, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been reported to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Moreover, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been reported to have a low toxicity profile, making it safe for use in vitro. However, there are also some limitations to the use of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in lab experiments. Its solubility in water is relatively low, which can make it difficult to use in aqueous assays. In addition, its mode of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. One possible direction is to investigate its potential use as an anti-inflammatory agent in vivo. Another possible direction is to explore its potential use as an anticancer agent in animal models. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. In addition, the development of more water-soluble derivatives of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide could expand its potential use in aqueous assays. Finally, the synthesis of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide analogs with improved pharmacokinetic properties could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a complex process that involves several steps. It starts with the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenol, which leads to the formation of 4-methoxyphenylsulfonamide. This compound is then reacted with 4-(4-morpholinylsulfonyl)aniline to obtain the final product, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been studied extensively for its potential use in various scientific research fields. It has shown promising results in anti-inflammatory, anticancer, and antiviral assays. 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has demonstrated antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV) in vitro.
Propiedades
Nombre del producto |
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C25H27N3O7S2 |
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O7S2/c1-34-22-11-9-21(10-12-22)28(37(32,33)23-5-3-2-4-6-23)19-25(29)26-20-7-13-24(14-8-20)36(30,31)27-15-17-35-18-16-27/h2-14H,15-19H2,1H3,(H,26,29) |
Clave InChI |
VUKQEGPDEHEOBJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298187.png)
![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)
![4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B298191.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)
![2-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298195.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)
![methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298197.png)
![2-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298198.png)
![2-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298202.png)

![Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B298204.png)

amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B298209.png)